

Application Note: HPLC Method for Quantification of Etilefrine Pivalate Hydrochloride

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Compound of Interest

Compound Name: *Etilefrine pivalate hydrochloride*

Cat. No.: *B15622137*

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Introduction

Etilefrine pivalate hydrochloride is a prodrug of etilefrine, a sympathomimetic amine used as a cardiac stimulant and antihypotensive agent.^{[1][2]} Accurate and robust quantification of **etilefrine pivalate hydrochloride** in pharmaceutical formulations is critical for quality control and stability studies. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the precise and sensitive determination of active pharmaceutical ingredients (APIs). This application note provides a detailed protocol for the quantification of **etilefrine pivalate hydrochloride** using a reversed-phase HPLC method. The method is designed to be simple, accurate, and reproducible, making it suitable for routine analysis in a laboratory setting.

Experimental Protocols

Materials and Reagents

- **Etilefrine Pivalate Hydrochloride** reference standard
- Acetonitrile (HPLC grade)
- Monobasic Potassium Phosphate (KH₂PO₄) (AR grade)

- Orthophosphoric Acid (OPA) (AR grade)
- Water (HPLC grade)
- Methanol (HPLC grade)
- 0.45 µm membrane filter
- 0.45 µm syringe filters

Equipment

- High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector and autosampler
- Analytical balance
- pH meter
- Sonicator
- Volumetric flasks and pipettes

Chromatographic Conditions

A reversed-phase HPLC method was developed for the determination of **etilefrine pivalate hydrochloride**. The following table summarizes the optimized chromatographic conditions.

Parameter	Condition
Column	C18 (250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase	0.1M Phosphate Buffer (pH 4.0) : Acetonitrile (30:70, v/v)[3][4][5]
Flow Rate	1.0 mL/min[3][4][5]
Detection Wavelength	220 nm[3][4][5]
Injection Volume	20 µL
Column Temperature	Ambient
Run Time	10 minutes

Preparation of Solutions

0.1M Phosphate Buffer (pH 4.0): Dissolve 13.6 g of monobasic potassium phosphate in 1000 mL of HPLC grade water. Adjust the pH to 4.0 with orthophosphoric acid. Filter the buffer solution through a 0.45 µm membrane filter.

Mobile Phase: Mix the 0.1M Phosphate Buffer (pH 4.0) and acetonitrile in a ratio of 30:70 (v/v). Degas the mobile phase by sonication for 15 minutes before use.[3][4][5]

Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of **Etilefrine Pivalate Hydrochloride** reference standard and transfer it to a 100 mL volumetric flask. Dissolve and make up the volume with the mobile phase.

Working Standard Solutions: From the standard stock solution, prepare a series of working standard solutions with concentrations ranging from 1 µg/mL to 20 µg/mL by diluting with the mobile phase.

Sample Preparation

For Pharmaceutical Formulations (e.g., Tablets):

- Weigh and finely powder not fewer than 20 tablets.

- Accurately weigh a portion of the powder equivalent to 10 mg of **etilefrine pivalate hydrochloride** and transfer it to a 100 mL volumetric flask.
- Add about 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.
- Make up the volume to 100 mL with the mobile phase and mix well.
- Filter the solution through a 0.45 μ m syringe filter.
- Dilute the filtered solution with the mobile phase to obtain a final concentration within the calibration range.

Method Validation

The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters include:

- Linearity: The linearity of the method is determined by analyzing a series of standard solutions at different concentrations. The peak area is plotted against the concentration, and the correlation coefficient (r^2) is calculated.
- Accuracy: The accuracy is assessed by the recovery of known amounts of **etilefrine pivalate hydrochloride** spiked into a placebo matrix.
- Precision: The precision of the method is evaluated by performing replicate injections of the standard solution (system precision) and by analyzing multiple preparations of the same sample (method precision). The results are expressed as the relative standard deviation (%RSD).
- Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve.
- Specificity: The specificity of the method is demonstrated by its ability to resolve the analyte peak from any potential interfering peaks from excipients or degradation products.

Data Presentation

The quantitative data for the method validation should be summarized in the following tables for clear comparison.

Table 1: System Suitability Parameters

Parameter	Acceptance Criteria	Observed Value
Tailing Factor	≤ 2.0	
Theoretical Plates	≥ 2000	

| %RSD of Peak Areas | $\leq 2.0\%$ | |

Table 2: Linearity Data

Concentration ($\mu\text{g/mL}$)	Peak Area
1	
5	
10	
15	
20	

| Correlation Coefficient (r^2) | ≥ 0.999 | |

Table 3: Accuracy (Recovery) Data

Spiked Level	Amount Added ($\mu\text{g/mL}$)	Amount Found ($\mu\text{g/mL}$)	% Recovery
80%			
100%			
120%			

| Mean % Recovery | | |

Table 4: Precision Data

	Intra-day Precision (%RSD)	Inter-day Precision (%RSD)
Sample 1		
Sample 2		

| Sample 3 | |

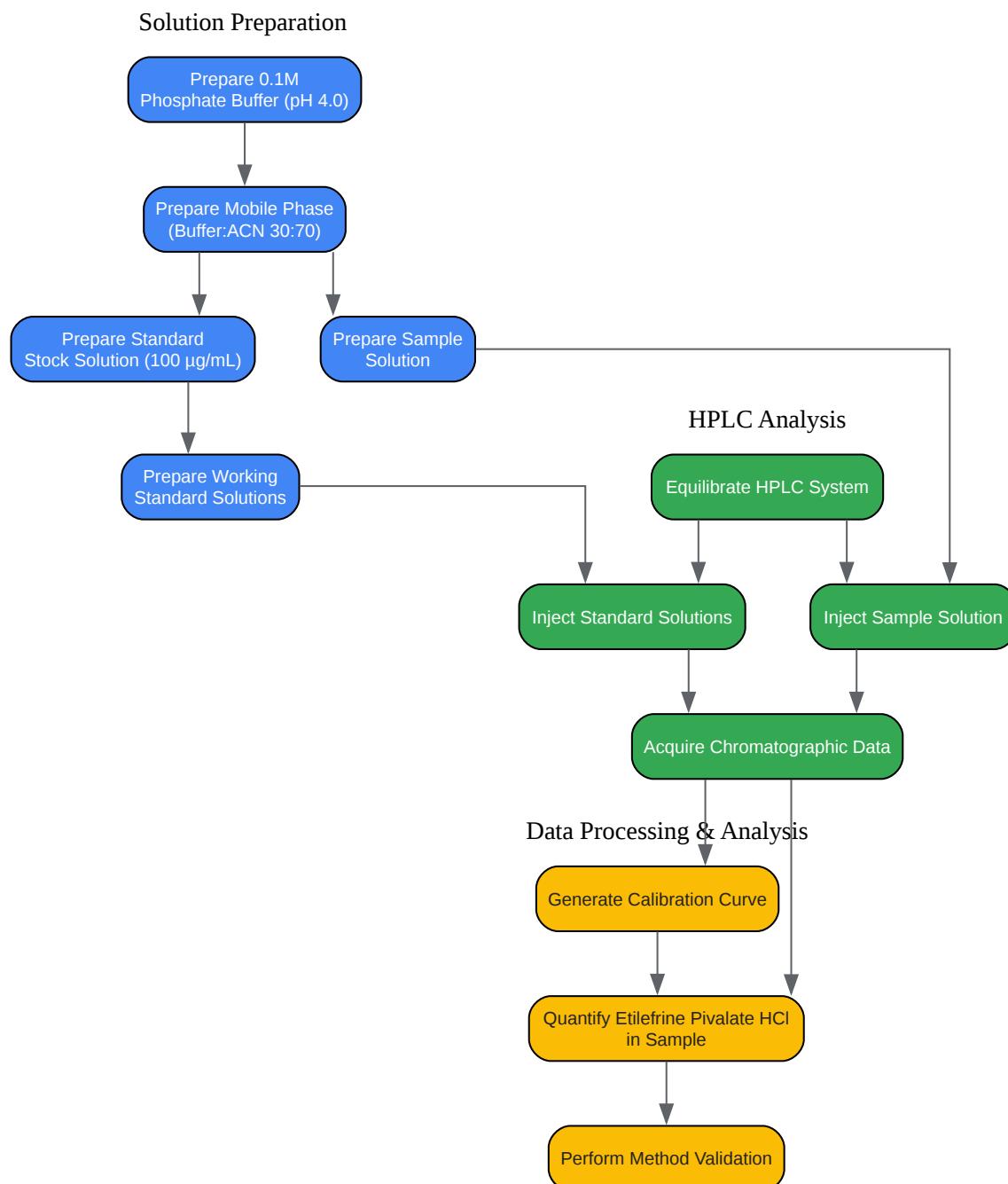
Table 5: LOD and LOQ

Parameter	Value ($\mu\text{g/mL}$)
LOD	

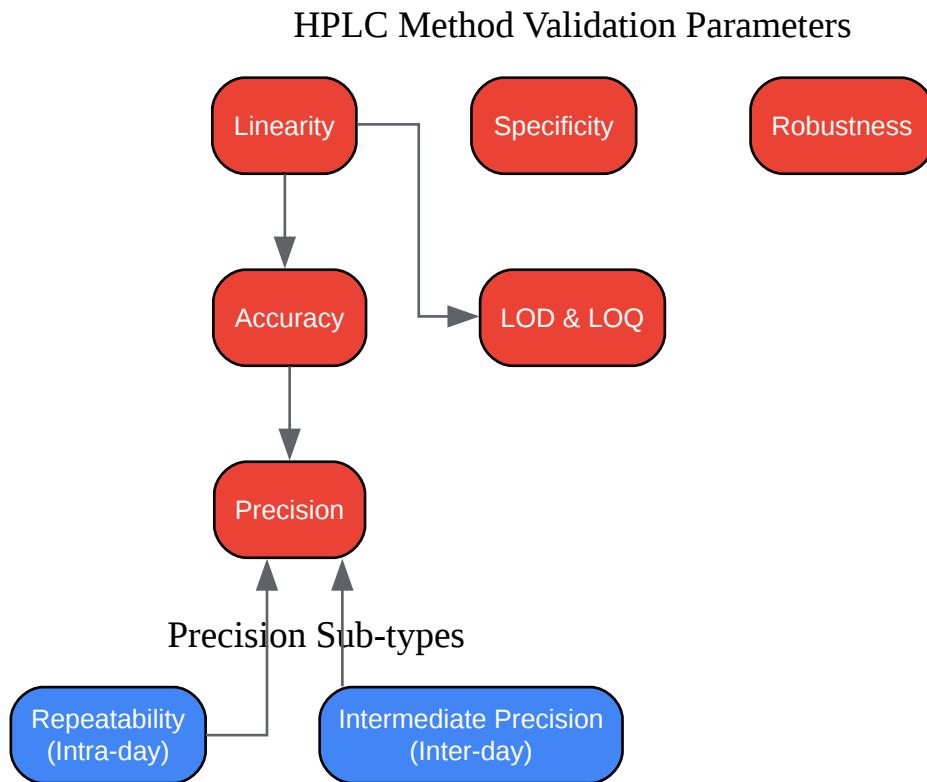
| LOQ | |

Visualizations

The following diagrams illustrate the experimental workflow and logical relationships of the HPLC method.

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Caption: Experimental workflow for HPLC quantification of **Etilefrine Pivalate Hydrochloride**.



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Caption: Logical relationships between key HPLC method validation parameters.

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